molecular formula C7H7BN2O2 B11921202 (1H-Indazol-3-yl)boronic acid

(1H-Indazol-3-yl)boronic acid

Cat. No.: B11921202
M. Wt: 161.96 g/mol
InChI Key: SVPIPQBENYTIMD-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)boronic acid is a boronic acid derivative containing an indazole ring Indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst concentration, are employed to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1H-Indazol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Halogenation: Halogenating agents such as bromine or chlorine.

    Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Halogenation: Halogenated indazole derivatives.

    Redox Reactions: Various functionalized indazole derivatives.

Comparison with Similar Compounds

(1H-Indazol-3-yl)boronic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific position of the boronic acid group, which influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2H-indazol-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4,11-12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPIPQBENYTIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=NN1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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